molecular formula C7H6F3NO B1424977 (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol CAS No. 1226507-63-6

(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol

Cat. No. B1424977
CAS RN: 1226507-63-6
M. Wt: 177.12 g/mol
InChI Key: LHXKPHQPUHHFQW-ZCFIWIBFSA-N
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Description

“(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 2227706-43-4 . It has a molecular weight of 191.15 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is ®-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-ol . The InChI code is 1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.15 . It is a liquid in its physical form and is typically stored at 4 degrees Celsius .

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

Research has shown that compounds related to (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol have been used in crystal and molecular structure analysis. For instance, the synthesis and characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound structurally similar to our subject compound, provided insights into crystallography and molecular structures (Percino et al., 2006).

2. Uncatalyzed Reactions in Organic Synthesis

Another application lies in organic synthesis, particularly in uncatalyzed reactions. Alcaide et al. (2015) used 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are structurally related, for a metal-free direct cycloaddition reaction of alkynes at room temperature, illustrating the potential of such compounds in synthetic chemistry (Alcaide et al., 2015).

3. Role in Catalytic Asymmetric Transfer Hydrogenation

Compounds related to (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol are also used in catalytic processes. For example, Ruthenium(II) complexes containing optically active ligands similar to our compound of interest have been synthesized for use in catalytic asymmetric transfer hydrogenation (Yang et al., 1997).

4. NMR Assignment in Organocatalyst Research

These compounds play a crucial role in NMR spectroscopy for chemical analysis and research. For instance, 1H and 13C NMR assignments of derivatives of new chiral organocatalysts have been performed, indicating the utility of such compounds in detailed molecular analysis (Cui Yan-fang, 2008).

5. Application in Synthesis of Crown Ethers

Furthermore, these compounds are valuable building-blocks for the synthesis of functionalized crown ethers. The synthesis of related compounds like 1-(pyridin-2-yl)ethan-1,2-diol showcases their importance in creating complex organic structures (Nawrozkij et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the future directions for this specific compound are not explicitly mentioned, there are studies on the synthesis of similar compounds for potential use in pharmaceutical applications .

properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXKPHQPUHHFQW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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